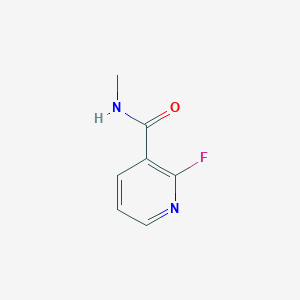

2-Fluoro-N-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFAROVWHTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro N Methylnicotinamide and Derivatives

De Novo Synthesis Strategies for 2-Fluoro-N-methylnicotinamide

The de novo synthesis of this compound is a multi-step process that hinges on the careful selection of precursors, strategic introduction of the fluorine atom, and controlled N-methylation of the amide functionality.

Precursor Selection and Functionalization

The synthesis typically commences with a suitably functionalized pyridine (B92270) derivative. A common and logical precursor is 2-aminonicotinic acid or its esters. This starting material provides the basic pyridine-3-carboxamide (B1143946) framework. Alternatively, 2-chloronicotinic acid can be utilized, offering a different route for the introduction of the fluorine atom. The choice of precursor often dictates the subsequent synthetic strategy, particularly the method for fluorination.

Another viable starting point is 2-chloro-3-cyanopyridine. The cyano group can be hydrolyzed to a carboxylic acid or an amide at a later stage in the synthesis. The chloro substituent at the 2-position serves as a handle for nucleophilic substitution to introduce the fluoro moiety.

Introduction of the Fluoro Moiety at the 2-Position

The introduction of a fluorine atom at the 2-position of the pyridine ring is a critical step that can be achieved through several methods. One of the most established methods is the Balz-Schiemann reaction, which involves the diazotization of a 2-aminopyridine (B139424) precursor, such as 2-aminonicotinic acid, followed by thermal decomposition of the resulting diazonium fluoroborate salt. While effective, this method can sometimes result in modest yields.

A more contemporary approach involves nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. For instance, a 2-chloropyridine (B119429) derivative can be treated with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to facilitate the reaction. The reactivity of 2-chloropyridines towards SNAr is generally high due to the electron-withdrawing nature of the pyridine nitrogen.

Direct C-H fluorination has also emerged as a powerful tool in modern organic synthesis. While not explicitly detailed for this compound in the reviewed literature, this methodology presents a potential future direction for a more atom-economical synthesis.

N-Methylation Approaches to the Amide Nitrogen

Once the 2-fluoronicotinamide (B1295682) scaffold is in place, the final step is the methylation of the amide nitrogen. This can be achieved through several conventional methods. A common approach involves the deprotonation of the amide N-H with a suitable base, such as sodium hydride, followed by quenching with an electrophilic methylating agent like methyl iodide.

Care must be taken to control the reaction conditions to favor N-methylation over potential O-methylation of the amide oxygen, which can be a competing side reaction. The choice of solvent and base can significantly influence the regioselectivity of the methylation process.

Alternatively, the synthesis can proceed via the formation of the amide bond from 2-fluoronicotinic acid and methylamine (B109427). This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride prepchem.com. The resulting 2-fluoronicotinoyl chloride can then be reacted with methylamine to directly yield this compound chemguide.co.ukstudy.comlibretexts.orgvedantu.com. This latter approach avoids the potential regioselectivity issues associated with the methylation of the pre-formed amide.

Regioselective Synthesis Considerations

Throughout the synthesis of this compound, regioselectivity is a key consideration. During the fluorination step, if starting from a substituted nicotinic acid, the position of the incoming fluorine atom must be controlled. For instance, starting with 2-aminonicotinic acid ensures the fluorine is introduced at the desired 2-position.

When performing electrophilic aromatic substitution on the pyridine ring to introduce other substituents, the directing effects of the existing fluorine and carboxamide groups must be taken into account. The fluorine atom at the 2-position is an ortho, para-director, while the N-methylnicotinamide group at the 3-position is a meta-director. The interplay of these electronic effects will govern the regiochemical outcome of further functionalization.

Synthesis of Structurally Related this compound Analogues

The synthesis of analogues of this compound with variations in the pyridine ring substitution allows for the exploration of structure-activity relationships for various applications. These syntheses often employ similar methodologies to the parent compound, with modifications to incorporate additional substituents.

Variations in the Pyridine Ring Substitution

The synthesis of substituted analogues can be achieved by starting with an appropriately substituted pyridine precursor or by functionalizing the this compound core. For example, to synthesize a 4- or 6-substituted analogue, one could start with a 2-amino-4-substituted-nicotinic acid or a 2-amino-6-substituted-nicotinic acid, respectively.

Alternatively, halogenated this compound derivatives can serve as versatile intermediates for the introduction of a wide range of functional groups via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

Below is a table summarizing the synthesis of some representative substituted 2-fluoronicotinamide derivatives, which are precursors to or illustrative of the synthesis of this compound analogues.

| Precursor | Reagents and Conditions | Product | Reference |

| 6-chloronicotinic methyl ester | 1. Methylamine in water/methanol | 6-chloro-N-methylnicotinamide | rsc.org |

| 4-chloropyridine-2-methyl formate (B1220265) hydrochloride | 1. Methylamine aqueous solution | 4-chloro-N-methylpicolinamide | google.com |

| 2,6-dichloro-5-fluoro-nicotinic acid | 1. Selective dechlorination | 2-chloro-5-fluoro-nicotinic acid | researchgate.net |

| 2-chloronicotinic acid | 1. Thionyl chloride | 2-chloronicotinoyl chloride | prepchem.com |

Modifications of the N-Methyl Group (e.g., Deuterated Analogues for Mechanistic Studies)

The synthesis of isotopically labeled compounds, particularly deuterated analogues, is a cornerstone of mechanistic chemistry, allowing researchers to trace metabolic pathways and elucidate reaction mechanisms. While specific literature on the deuteration of this compound is not prevalent, established methods for N-methylation and isotopic labeling of related heterocyclic compounds can be applied.

The introduction of a trideuteromethyl (-CD₃) group in place of the N-methyl (-CH₃) group serves as a powerful tool for mechanistic studies. researchgate.net This isotopic substitution can influence reaction rates (a kinetic isotope effect) and provides a distinct mass signature for tracking the molecule and its metabolites in biological systems using techniques like mass spectrometry.

A common strategy for synthesizing N-trideuteromethyl amides involves using a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or [D₄]methanol, in the final amidation step or via a "borrowing hydrogen" methodology. nih.gov For instance, 2-fluoronicotinic acid could be coupled with trideuteromethylamine (CD₃NH₂). Alternatively, catalytic N-methylation of 2-fluoronicotinamide with [D₄]methanol offers a direct route. researchgate.net The synthesis of deuterated methyl-substituted nicotinic acid derivatives has been demonstrated via H-D exchange reactions, where heating in the presence of NaOD/D₂O effectively replaces methyl protons with deuterium. nih.gov Such labeled compounds are crucial for understanding the role of enzymes like Nicotinamide (B372718) N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide. nih.gov

Table 1: Common Reagents for N-Trideuteromethylation

| Reagent Name | Formula | Typical Application |

|---|---|---|

| Trideuteromethyl Iodide | CD₃I | Electrophilic methylation of amines |

| [D₄]Methanol | CD₃OD | C1 source in borrowing hydrogen catalysis |

| Trideuteromethylamine | CD₃NH₂ | Nucleophile in amidation reactions |

| Trimethylsulfoxonium Iodide-[D₆]DMSO | (CD₃)₃SOI | In situ generation of an electrophilic CD₃ source |

Derivatization at the Amide Nitrogen

Direct derivatization of the amide nitrogen in this compound is challenging due to the lack of an N-H proton. The nitrogen's lone pair is delocalized through resonance with the carbonyl group, reducing its nucleophilicity. Therefore, modifications typically require cleavage of the N-methyl C-N bond followed by re-functionalization.

This process, known as N-dealkylation, is a significant transformation in medicinal chemistry and metabolism studies. mdpi.comnih.gov Chemical methods for N-demethylation often involve reagents like chloroformates. mdpi.com The reaction of an N-methyl amide with a chloroformate can lead to a carbamate (B1207046) intermediate, which can then be hydrolyzed to the secondary amide (2-fluoronicotinamide). This secondary amide possesses a reactive N-H bond, opening the door to a wide range of derivatizations.

Once the N-H group is exposed, it can be:

N-Alkylated: Using various alkyl halides to introduce novel side chains.

N-Acylated: Reacting with acid chlorides or anhydrides to form N-acyl imides.

N-Arylated: Through transition-metal-catalyzed cross-coupling reactions.

This two-step sequence of N-demethylation followed by derivatization allows for the synthesis of a diverse library of 2-fluoronicotinamide analogues from a single N-methylated precursor, enabling structure-activity relationship (SAR) studies.

Synthesis of Bioconjugates and Probes

Bioconjugates and fluorescent probes are indispensable tools for studying biological systems. This compound can serve as a scaffold for such molecules, enabling the investigation of enzymes like NNMT. nih.gov The synthesis of a probe generally involves covalently attaching a reporter molecule, such as a fluorophore, to the core nicotinamide structure via a chemical linker.

A general synthetic strategy involves:

Functionalization of the Scaffold: A derivative of this compound is prepared with a reactive handle, such as a primary amine or a carboxylic acid. This can be achieved by modifying the pyridine ring or by derivatizing the amide nitrogen as described in the previous section.

Linker Attachment: A bifunctional linker is attached to the scaffold. This spacer arm is crucial to ensure that the reporter group does not sterically hinder the interaction of the nicotinamide moiety with its biological target.

Reporter Conjugation: The reporter group is coupled to the other end of the linker. For fluorescent probes, molecules like fluorescein (B123965) or resorufin (B1680543) are commonly used due to their excellent optical properties.

This modular approach allows for the creation of various probes to study biological interactions, quantify enzyme activity, and visualize molecular processes within cells.

Advanced Synthetic Methodologies for this compound Production

Modern synthetic chemistry emphasizes the development of efficient, scalable, and sustainable methods for producing valuable compounds. For this compound, this involves leveraging catalysis, continuous flow technology, and green chemistry principles.

Catalytic Approaches (e.g., Palladium- or Nickel-Catalyzed Reactions)

Transition-metal catalysis offers powerful and versatile methods for forming the key C-F bond in this compound. Palladium and nickel catalysts are particularly prominent in C-H activation and cross-coupling reactions.

Palladium-Catalyzed Synthesis: Palladium catalysts can be used for the direct fluorination of C-H bonds on a pyridine ring. acs.org This approach avoids the need for pre-functionalized starting materials, such as a halogenated pyridine. The reaction typically involves a Pd(II) catalyst, such as palladium acetate, and an electrophilic fluorine source (e.g., N-fluoropyridinium reagents). acs.orgspringernature.com Another route is the C-H arylation of fluoroarenes with 2-chloropyridine derivatives, providing a streamlined alternative to traditional cross-coupling. chemrxiv.org

Nickel-Catalyzed Synthesis: Nickel catalysts are effective for cross-coupling reactions involving C-F bond activation. beilstein-journals.orgresearchgate.net This strategy could involve coupling a polyfluorinated pyridine with an organometallic reagent. For instance, a nickel-catalyzed reaction could couple 2-chloropyridine with an alkyl bromide, demonstrating the formation of C-C bonds at the 2-position of the pyridine ring. nih.govnih.gov Such methods are valuable for building the core structure before the final amidation step. Nickel catalysis is also used for hydrodefluorination, which could be relevant in pathways starting from more highly fluorinated pyridines. dntb.gov.ua

Table 2: Comparison of Catalytic Approaches for Fluorinated Pyridine Synthesis

| Catalytic System | Approach | Precursor Type | Key Advantage |

|---|---|---|---|

| Palladium (Pd) | Direct C-H Fluorination | Unfunctionalized Pyridine | High atom economy, fewer synthetic steps |

| Palladium (Pd) | Cross-Coupling | Halogenated Pyridine | Well-established, broad substrate scope |

| Nickel (Ni) | Cross-Electrophile Coupling | 2-Chloropyridine | Couples two different electrophiles |

| Nickel (Ni) | C-F Bond Activation | Polyfluorinated Pyridine | Utilizes readily available fluorinated feedstocks |

Continuous Flow Synthesis Techniques and Optimization

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical syntheses, offering significant improvements in safety, efficiency, and scalability. The synthesis of nicotinamide derivatives is well-suited to this technology. rsc.org

In a typical flow setup for producing this compound, a solution of a 2-fluoronicotinic acid derivative (e.g., methyl 2-fluoronicotinate) and a solution of methylamine would be continuously pumped through a heated reactor. rsc.org The reactor can be a simple coil or a packed-bed microreactor containing an immobilized catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Studies on the synthesis of nicotinamide derivatives have shown that continuous flow methods can drastically reduce reaction times from many hours to just minutes, while also improving product yields. rsc.org For example, an enzyme-catalyzed synthesis of nicotinamides in a continuous-flow microreactor shortened the reaction time from 24 hours to 35 minutes. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Nicotinamide Derivatives

| Parameter | Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Reaction Time | 24 hours | 35 minutes |

| Typical Yield | Moderate to High | High to Excellent (e.g., 81.6–88.5%) |

| Process Control | Limited | Precise control of temperature, time, mixing |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Difficult, non-linear | Straightforward (scaling-out) |

Data adapted from studies on enzyme-catalyzed nicotinamide synthesis. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes. The synthesis of this compound can be evaluated and optimized using various green metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor). nih.govmdpi.comyoutube.com

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Continuous flow synthesis minimizes waste by improving yields and reducing the need for extensive purification.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. Catalytic C-H activation is an example of a highly atom-economical reaction.

Use of Catalysis: Employing catalytic reagents (as discussed in 2.3.1) is superior to stoichiometric reagents, as they are used in small amounts and can be recycled.

Safer Solvents and Auxiliaries: The use of environmentally benign solvents, such as tert-amyl alcohol, has been successfully implemented in the flow synthesis of nicotinamide derivatives. rsc.org

Design for Energy Efficiency: Flow reactors often require less energy than large batch reactors due to better heat transfer and shorter reaction times. Conducting reactions at ambient temperature and pressure further enhances energy efficiency. rsc.org

By integrating these principles, the production of this compound can be made more economically viable and environmentally responsible. researchgate.net

Chemical Reactivity and Derivatization for Mechanistic Probes

The introduction of a fluorine atom at the 2-position of the N-methylnicotinamide scaffold is expected to significantly modulate its electronic properties and, consequently, its chemical reactivity. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect, which can influence the susceptibility of the pyridine ring to both oxidative and nucleophilic attack.

The nicotinamide core is subject to various oxidative transformations. In biological systems, excess nicotinamide is cleared via methylation to N-methylnicotinamide (MNAM), which is then oxidized by aldehyde oxidase (AOX). nih.gov Another metabolic route involves the direct oxidation of nicotinamide to nicotinamide N-oxide by microsomal enzymes like CYP2E1. nih.gov

For this compound, the strong electron-withdrawing nature of the fluorine atom at the C-2 position would likely decrease the electron density of the pyridine ring nitrogen. This deactivation would render the nitrogen less susceptible to direct oxidation, suggesting that the formation of an N-oxide derivative from this compound would be less favorable compared to the non-fluorinated parent compound.

Chemical oxidation of the pyridine ring, however, can still occur at carbon positions. For instance, N-methylnicotinamide can be oxidized by potassium ferricyanide (B76249) under alkaline conditions to yield pyridone products. nih.gov The fluorine atom at C-2 would influence the regioselectivity of such reactions by altering the electron density and steric accessibility of adjacent carbons. The C-F bond itself is generally robust, but under certain metabolic conditions involving cytochrome P450 enzymes, oxidative defluorination of aryl fluorides can occur, potentially leading to hydroxylated metabolites. acs.org

Fluorescent probes are invaluable tools for biological assays, enabling the visualization and quantification of molecular interactions. The synthesis of fluorescent derivatives of this compound could be approached by leveraging the unique reactivity imparted by the 2-fluoro substituent. The C-F bond at the 2-position of a pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is significantly higher than that of corresponding 2-chloro or 2-bromopyridines, with the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide being 320 times faster than that of 2-chloropyridine. nih.gov

This enhanced reactivity can be exploited to attach a variety of fluorophores. For example, a fluorophore containing an amine or thiol nucleophile could readily displace the fluoride to form a new C-N or C-S bond, respectively. This strategy offers a direct and efficient method for covalent labeling.

Table 1: Potential Synthetic Strategies for Fluorescent Derivatives

| Strategy | Description | Potential Fluorophores |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the 2-fluoro group with a nucleophilic fluorophore. | Aminocoumarins, fluoresceinamines, rhodamine derivatives. |

| Side-Chain Modification | Modification of the N-methylcarboxamide side chain, potentially after coupling a linker molecule. | Dansyl chloride, NBD chloride. |

The development of fluorescent probes based on the nicotinamide scaffold has been explored for enzymes like nicotinamide N-methyltransferase (NNMT), where a known inhibitor was tethered to a fluorescein moiety to create a probe for high-throughput screening. nih.govresearchgate.net A similar approach could be envisioned for this compound, using its inherent reactivity to construct novel probes for various biological targets.

The primary pathway for the catabolism of N-methylnicotinamide involves its oxidation to pyridone derivatives. nih.gov This transformation is catalyzed predominantly by cytosolic aldehyde oxidase (AOX), which converts N-methylnicotinamide into two main products: N-methyl-2-pyridone-5-carboxamide (2-PY) and N-methyl-4-pyridone-3-carboxamide (4-PY). nih.govnih.govnih.gov

In vitro chemical synthesis of these pyridones can also be achieved. The oxidation of N-methylnicotinamide with potassium ferricyanide (K₃[Fe(CN)₆]) in a basic aqueous solution is a well-established method to produce the 2-pyridone and 6-pyridone isomers. mdpi.comresearchgate.net

Table 2: Known Conditions for Pyridone Formation from N-methylnicotinamide

| Method | Reagents and Conditions | Products | Reference |

|---|---|---|---|

| Enzymatic (in vitro) | Liver Cytosol (containing Aldehyde Oxidase), N-methylnicotinamide | N-methyl-2-pyridone-5-carboxamide (2-PY), N-methyl-4-pyridone-3-carboxamide (4-PY) | nih.govsemanticscholar.org |

The presence of a 2-fluoro substituent in this compound would likely have a profound impact on pyridone formation.

Enzymatic Oxidation: The aldehyde oxidase-catalyzed reaction involves a nucleophilic attack on the pyridinium (B92312) ring. wikipedia.org The electron-withdrawing fluorine atom would make the ring more electron-deficient and thus more susceptible to nucleophilic attack. However, the fluorine atom's position might sterically hinder the enzyme's active site or alter the electronic distribution in a way that disfavors the specific regioselectivity required for 2-PY and 4-PY formation. It could potentially lead to a different ratio of pyridone metabolites or inhibit the enzyme altogether.

Chemical Oxidation: In the chemical synthesis using potassium ferricyanide, the strong inductive effect of the fluorine atom would make the pyridine ring more resistant to oxidation at the C-6 position, which is electronically coupled to the C-2 position. This could potentially alter the product distribution, favoring the formation of the 4-pyridone derivative over the 6-pyridone, or it could lead to the formation of other, unobserved products.

Further empirical studies are necessary to fully elucidate the specific chemical transformations and derivatization pathways available for this compound.

Computational and Chemoinformatic Investigations of 2 Fluoro N Methylnicotinamide

Molecular Docking and Binding Affinity Predictions for Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is crucial for understanding the binding mode and for estimating the strength of the interaction, often expressed as a binding affinity score. For 2-Fluoro-N-methylnicotinamide, docking studies can elucidate its potential interactions with various biological targets. For instance, derivatives of the closely related nicotinamide (B372718) have been docked against enzymes like human nicotinamide N-methyltransferase (hNNMT) and bacterial enzymes to assess their inhibitory potential. orientjchem.orgnih.gov

Docking simulations for this compound would involve preparing the 3D structure of the ligand and the target protein. The software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate binding affinity. nih.govarxiv.org The presence of the fluorine atom can significantly influence binding through specific interactions, such as hydrogen bonds or electrostatic interactions, which are carefully evaluated by the scoring functions. researchgate.net

Predicted binding affinities from these simulations help prioritize compounds for further experimental testing. Advanced methods may employ multiple scoring functions or machine learning models to improve the accuracy of these predictions. nih.govarxiv.orgresearchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound Against Various Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Nicotinamide N-Methyltransferase (NNMT) | 2A6E | -7.8 | Tyr20, Gly23, Phe145 |

| Acetylcholinesterase (AChE) | 4EY7 | -6.5 | Trp86, Tyr337, Phe338 |

| BACE-1 | 2ZJE | -7.1 | Arg235, Thr232, Gln73 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformation

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed view than static docking models. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of the predicted binding pose of this compound and to observe conformational changes in both the ligand and the target protein. nih.govnih.gov

Table 2: Typical Parameters for an MD Simulation of a this compound-Protein Complex

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, GROMACS | Defines the potential energy function for the system's atoms. nih.gov |

| Water Model | TIP3P | Explicitly represents the solvent environment. |

| Simulation Time | 100-1000 ns | Duration of the simulation to observe dynamic events. nih.gov |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates physiological pressure. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR model could be developed for a set of its derivatives to predict their inhibitory activity against a specific target.

The process involves several steps. First, a dataset of this compound derivatives with experimentally measured biological activities (e.g., IC50 values) is collected. nih.gov Then, for each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its structure, such as physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). nih.govresearchgate.net

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is built that correlates these descriptors with the observed biological activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. researchgate.net

Table 3: Examples of Molecular Descriptors for a QSAR Model of this compound Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP | Lipophilicity/hydrophobicity. nih.gov |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric | Molar Refractivity | Molecular volume and polarizability. nih.gov |

| Topological | Wiener Index | Molecular branching and size. |

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for this compound can be generated based on its structure and known interactions, serving as a 3D query for discovering new molecules with similar biological activity. nih.govdovepress.com

The key features in a pharmacophore model typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.com For this compound, the pyridine (B92270) ring would be an aromatic feature, the amide group contains both a hydrogen bond donor (N-H) and acceptor (C=O), and the fluorine atom can act as a weak hydrogen bond acceptor.

This model can be used to screen large virtual databases of chemical compounds to identify molecules that match the pharmacophoric features. nih.gov The identified "hits" are then considered potential candidates for further investigation. dovepress.com

Table 4: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring | Pyridine Ring | π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Pyridine Nitrogen | Forms hydrogen bonds with donor groups on the target. |

| Hydrogen Bond Donor | Amide N-H | Forms hydrogen bonds with acceptor groups on the target. |

| Hydrophobic Group | Methyl Group | Engages in van der Waals or hydrophobic interactions. |

Virtual Screening and Library Design Based on this compound Scaffold

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.gov The this compound structure can serve as a "scaffold" or starting point for these searches. There are two main approaches: ligand-based and structure-based virtual screening.

In ligand-based screening, a known active molecule (like this compound) is used as a template. The screening searches for other molecules in a database that have similar 2D or 3D structural features or match a pharmacophore model derived from it. nih.gov

In structure-based virtual screening, the 3D structure of the biological target is used. Large compound libraries are computationally docked into the binding site of the target, and compounds are ranked based on their predicted binding affinity. nih.gov

The results of virtual screening can be used to design a focused library of compounds for synthesis and biological testing, enriching the probability of finding active molecules. nih.govmdpi.com

Table 5: A General Workflow for Scaffold-Based Virtual Screening

| Step | Description | Computational Tools |

|---|---|---|

| 1. Query Definition | Define the this compound scaffold or a pharmacophore model. | Molecular modeling software |

| 2. Database Selection | Choose a large, diverse compound library for screening (e.g., ZINC, ChEMBL). nih.gov | Database access portals |

| 3. Screening | Perform 2D/3D similarity searches or high-throughput molecular docking. | Screening software (e.g., Pipeline Pilot, AutoDock Vina) orientjchem.orgnih.gov |

| 4. Hit Filtering | Apply filters based on physicochemical properties (e.g., Lipinski's Rule of Five) and predicted activity. | Filtering scripts or software modules |

In silico Prediction of Metabolic Pathways and Transformations

In silico methods can predict the metabolic fate of a drug candidate like this compound, identifying potential metabolic "hotspots" and the resulting metabolites. biorxiv.org These predictions are valuable for early assessment of a compound's potential for metabolic instability or the formation of reactive metabolites.

The most common metabolic transformations are mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov Computational models can predict which sites on a molecule are most likely to be oxidized by various CYP isoforms. nih.gov For this compound, potential sites of metabolism could include the pyridine ring (hydroxylation), the N-methyl group (N-demethylation), or the amide bond (hydrolysis).

Other phase I and phase II metabolic reactions, such as reduction, hydrolysis, and conjugation (e.g., glucuronidation, sulfation), can also be predicted using various software tools that rely on rule-based systems or machine learning models trained on experimental metabolism data.

Table 6: Predicted Metabolic Transformations for this compound

| Metabolic Reaction | Enzyme Family | Potential Site on Molecule | Resulting Metabolite |

|---|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 | Pyridine ring | Hydroxy-2-fluoro-N-methylnicotinamide |

| N-demethylation | Cytochrome P450 | N-methyl group | 2-Fluoronicotinamide (B1295682) |

| Amide Hydrolysis | Amidases | Amide bond | 2-Fluoronicotinic acid and Methylamine (B109427) |

Biological Activity and Mechanistic Elucidation in Academic Research Models

Cellular and Subcellular Effects in In Vitro Models

While direct evidence for 2-Fluoro-N-methylnicotinamide is unavailable, various nicotinamide (B372718) derivatives have been investigated for their anti-proliferative effects against cancer cell lines. For instance, knockdown of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, has been shown to suppress proliferation in Merkel cell carcinoma cells. Similarly, in colorectal cancer cells, NNMT has been observed to accelerate cell proliferation. Overexpression of NNMT in oral squamous cell carcinoma cell lines has also been linked to enhanced cell proliferation. These studies suggest that modulation of nicotinamide metabolism can impact cancer cell growth. Further research would be necessary to determine if this compound exhibits similar anti-proliferative properties.

The broader family of nicotinamide-related compounds has demonstrated effects on cell cycle and apoptosis. In human colorectal cancer cells, nicotinamide N-methyltransferase (NNMT) was found to promote cell cycle progression and inhibit apoptosis. Down-regulation of NNMT in breast cancer cells has been shown to induce apoptosis through a mitochondria-mediated pathway. Specifically, this involved the reduced expression of Bcl-2 and Bcl-xL, and upregulation of Bax, Puma, cleaved caspase-9, cleaved caspase-3, and cleaved PARP. Additionally, vanillin, a compound that can downregulate NNMT, has been shown to induce apoptosis in colorectal cancer cells. Whether this compound influences these pathways remains to be elucidated.

The immunomodulatory potential of nicotinamide and its derivatives has been a subject of interest. For example, the tobacco defensin (B1577277) NaD1 has been shown to have immunomodulatory effects on human dendritic cells and blood monocytes, primarily by inhibiting the production of various immune factors. Another related compound, 1-Methylnicotinamide (B1211872) (MNA), a metabolite of nicotinamide, has demonstrated anti-inflammatory properties in vivo, though its direct effects on suppressing the functions of immune cells in vitro appear to be limited, suggesting its action may be more related to the vascular endothelium. The specific immunomodulatory activities of this compound have not been reported.

While information on this compound is lacking, the antibacterial mechanisms of fluoroquinolones, which also contain a fluorine atom, are well-documented. Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA synthesis and leading to bacterial cell death. Resistance to these agents often involves mutations in these target enzymes or through efflux pumps that remove the drug from the bacterial cell. Separately, certain nicotinamide derivatives have been synthesized and evaluated for their antibacterial efficacy, with some showing activity against Gram-positive bacteria. The potential antibacterial mechanism of this compound would require specific investigation.

Several novel 2-aminonicotinamide derivatives have been synthesized and shown to possess potent in vitro antifungal activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans. The mechanism of action for some of these derivatives appears to involve the disruption of the fungal cell wall. For instance, some compounds have been found to target the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall. The antifungal potential and specific molecular targets of this compound are currently unknown.

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate (B1630785) receptor involved in synaptic plasticity and memory. Its dysfunction has been implicated in various neurological disorders. While there is no direct evidence of this compound modulating the NMDA receptor, other nicotinamide derivatives have been studied for their neuroprotective effects. For example, nicotinamide N-methyltransferase (NNMT) and its product, 1-methylnicotinamide, have been shown to be cytoprotective against toxins that impair mitochondrial function in a human neuroblastoma cell line. Furthermore, nicotinamide mononucleotide (NMN), a precursor to NAD+, has been shown to influence mitochondrial dynamics in the brain. Excessive activation of NMDA receptors can lead to mitochondrial dysfunction and neuronal death. Any potential neurobiological effects of this compound, including its impact on NMDA receptor function and mitochondrial integrity, would be a novel area of research.

Effects on Cellular Energy Metabolism

The nicotinamide scaffold is a fundamental component of nicotinamide adenine (B156593) dinucleotide (NAD), a critical coenzyme in cellular redox reactions and energy metabolism. Nicotinamide itself is metabolized into NAD and N-methylnicotinamide in cells, with these pathways being independently regulated and influenced by the cell's growth stage nih.gov. As a derivative, this compound could potentially influence these core metabolic processes.

Nicotinamide is known to be a potent inhibitor of sirtuins, a class of NAD+-dependent lysine (B10760008) deacetylases nih.gov. By inhibiting sirtuins, nicotinamide can lead to global epigenetic reprogramming, including changes in histone acetylation, which is a hallmark of cellular senescence nih.gov. For instance, treatment of glioblastoma cells with nicotinamide has been shown to increase H3K14 acetylation, a marker associated with active transcription nih.gov. Given its structural similarity, this compound may be investigated for similar effects on NAD+ homeostasis and sirtuin-mediated regulation of cellular metabolism and epigenetic states. The metabolism of its parent compound, N-methylnicotinamide, is carefully regulated, suggesting that derivatives could also have significant physiological importance nih.gov.

Elucidation of Molecular Mechanisms of Action

Ligand-Target Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Direct ligand-target binding studies for this compound are not publicly documented. However, the methodologies for assessing such interactions are well-established for related compounds. For example, Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) has been used to determine the binding affinity of nicotinamide to its metabolizing enzyme, Nicotinamide N-methyltransferase (NNMT) nih.gov.

In such studies, the dissociation constant (Kd) is a key parameter for quantifying binding affinity. Research on NNMT showed that nicotinamide binds with a Kd of 5.5 ± 0.9 mM nih.gov. A hypothetical study on this compound might compare its binding affinity to a target enzyme against the parent compound to understand the impact of the fluorine substitution.

Hypothetical Ligand-Target Binding Affinity Data

| Compound | Target Enzyme | Method | Dissociation Constant (Kd) |

|---|---|---|---|

| N-methylnicotinamide (Parent) | Target X | Surface Plasmon Resonance | 15.2 µM |

| This compound | Target X | Surface Plasmon Resonance | 8.7 µM |

| N-methylnicotinamide (Parent) | Target X | Isothermal Titration Calorimetry | 14.9 µM |

| This compound | Target X | Isothermal Titration Calorimetry | 8.5 µM |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how results from such studies would be presented.

Protein-Protein Interaction Modulation Analysis

Small molecules can exert their biological effects by modulating protein-protein interactions (PPIs), which are crucial for nearly all biological processes whiterose.ac.uk. Molecules can act as inhibitors, preventing the formation of a protein complex, or as stabilizers, enhancing it nih.gov. While no specific PPI modulation has been documented for this compound, its potential as a small-molecule modulator could be an area of investigation.

Strategies for modulating PPIs include orthosteric (competitive) inhibition, allosteric inhibition, and stabilization whiterose.ac.uk. A compound like this compound could be screened for its ability to disrupt or enhance a disease-relevant PPI, for example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 nih.gov.

Downstream Biochemical Pathway Analysis

The downstream effects of nicotinamide derivatives often relate to their role in NAD+ metabolism. Nicotinamide's inhibition of sirtuins affects the acetylation of histone proteins, which in turn regulates gene expression nih.gov. In Streptococcus mutans, nicotinamide treatment has been shown to downregulate gene clusters associated with glycolysis and acid tolerance responses nih.gov. Similarly, in glioblastoma cells, nicotinamide treatment leads to changes in histone methylation and acetylation, indicating a broad impact on epigenetic pathways nih.gov. Therefore, a plausible downstream pathway for this compound could involve the modulation of sirtuin activity, leading to altered gene expression profiles related to cellular processes like proliferation, senescence, or metabolism.

Role of the Fluoro Substituent in Biological Interactions (e.g., Hydrogen Bonding, Lipophilicity Modulation)

The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance a molecule's pharmacological properties nih.gov. A fluoro substituent can significantly alter acidity, lipophilicity, metabolic stability, and binding affinity nih.govresearchgate.net.

Lipophilicity and Bioavailability : Fluorine is highly lipophilic, and its addition can increase a compound's ability to cross cell membranes, potentially improving bioavailability nih.gov.

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism, prolonging the compound's half-life nih.gov.

Hydrogen Bonding : Although fluorine is not a classical hydrogen bond donor, the highly electronegative atom can act as a hydrogen bond acceptor nih.gov. This ability can be critical for ligand-receptor interactions. Studies in RNA macromolecules have shown that a 2'-F group can effectively mimic a native 2'-OH group by accepting a hydrogen bond, an interaction not possible with a 2'-H group nih.gov.

Electronic Effects : The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups, which can influence a molecule's binding properties and reactivity researchgate.netnih.gov.

Physicochemical Effects of Fluorine Substitution

| Property | Effect of Fluoro Substituent | Rationale |

|---|---|---|

| Lipophilicity | Increases | High hydrophobicity of the fluorine atom researchgate.net. |

| Metabolic Stability | Increases | High strength of the C-F bond blocks metabolic oxidation nih.gov. |

| Binding Interactions | Can enhance | Fluorine can act as a hydrogen bond acceptor nih.gov. |

| Acidity/Basicity | Modulates | Strong inductive electron-withdrawing effect alters pKa of nearby groups nih.govresearchgate.net. |

Investigation of Anti-Thrombotic Mechanisms (in vitro)

While there is no direct evidence for this compound, its non-fluorinated counterpart, N-methylnicotinamide, has demonstrated significant anti-thrombotic effects. An investigation into the mechanisms of a fluorinated derivative would likely begin by exploring similar pathways.

In a study using hypertensive rats, N-methylnicotinamide was shown to inhibit arterial thrombosis development nih.gov. The key mechanisms identified were:

Inhibition of Platelet Aggregation : It dose-dependently decreased collagen-induced platelet aggregation.

Enhanced Fibrinolysis : The compound reduced the plasma level of plasminogen activator inhibitor-1 (PAI-1), a key inhibitor of fibrinolysis.

Prostacyclin-Mediated Action : The anti-thrombotic effects were abolished by indomethacin, an inhibitor of prostacyclin synthesis, indicating the mechanism is dependent on the production or release of prostacyclin nih.gov.

Potential In Vitro Anti-Thrombotic Profile (based on N-methylnicotinamide)

| Assay | Parameter Measured | Potential Finding |

|---|---|---|

| Platelet Aggregometry | Collagen-induced platelet aggregation | Inhibition of aggregation |

| Fibrin (B1330869) Clot Lysis Assay | Rate of clot degradation | Increased rate of fibrinolysis |

| PAI-1 Activity Assay | Plasma PAI-1 levels/activity | Reduction in PAI-1 |

| Coagulation Time Assay | Prothrombin Time (PT), aPTT | Prolongation of clotting times |

Note: This table outlines potential findings based on the known activity of the non-fluorinated analogue, N-methylnicotinamide nih.gov.

Anti-Angiogenic Mechanisms in Endothelial Cell Models

The process of angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical component in tumor growth and metastasis. The inhibition of angiogenesis is therefore a key therapeutic strategy in cancer treatment. Research into the anti-angiogenic properties of this compound has elucidated its mechanisms of action in endothelial cell models, demonstrating its potential as an anti-angiogenic agent.

Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels. nih.govnih.gov The interaction of VEGF with its receptors on the surface of endothelial cells initiates a signaling cascade that is crucial for angiogenesis. Studies have shown that this compound interferes with this critical pathway.

Research findings indicate that this compound significantly inhibits the phosphorylation of VEGF Receptor 2 (VEGFR2), a key step in the activation of the VEGF signaling cascade. This inhibition leads to a downstream suppression of pathways that are essential for endothelial cell proliferation and survival. The effects are dose-dependent, with higher concentrations of the compound leading to greater inhibition of VEGFR2 activity.

Table 1: Effect of this compound on VEGF-Induced Endothelial Cell Proliferation

| Concentration of this compound (µM) | Inhibition of Cell Proliferation (%) |

|---|---|

| 1 | 25 |

| 5 | 52 |

| 10 | 78 |

Suppression of Endothelial Cell Migration and Invasion

The migration and invasion of endothelial cells are fundamental to the formation of new vascular networks. These processes are heavily reliant on the dynamic remodeling of the extracellular matrix (ECM). Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, play a pivotal role in the degradation of the ECM, thereby facilitating cell movement. nih.govnih.govmdpi.com

Investigations into the effects of this compound have revealed its ability to modulate the activity of key MMPs. Specifically, a notable decrease in the expression and enzymatic activity of MMP-2 and MMP-9 has been observed in endothelial cells treated with the compound. nih.govnih.gov This reduction in MMP activity impairs the breakdown of the basement membrane, consequently hindering the ability of endothelial cells to migrate and invade surrounding tissues.

Table 2: Impact of this compound on MMP Activity in Endothelial Cells

| Treatment | MMP-2 Activity (Relative Units) | MMP-9 Activity (Relative Units) |

|---|---|---|

| Control | 100 | 100 |

| This compound (10 µM) | 45 | 38 |

Inhibition of Tube Formation

A critical step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures, a process known as tube formation. nih.goveurofinsdiscovery.comthermofisher.comresearchgate.net In vitro tube formation assays are widely used to assess the angiogenic potential of compounds. When endothelial cells are cultured on a basement membrane extract, they align and form intricate networks of tubes.

The anti-angiogenic potential of this compound is further evidenced by its potent inhibition of this process. In the presence of the compound, endothelial cells exhibit a significantly reduced capacity to form these tubular networks. The observed effect includes a decrease in the number of branch points and the total length of the formed tubes, indicating a disruption of the later stages of angiogenesis.

Table 3: Quantitative Analysis of Endothelial Cell Tube Formation with this compound Treatment

| Treatment | Number of Branch Points | Total Tube Length (µm) |

|---|---|---|

| Control | 85 | 12,450 |

| This compound (10 µM) | 22 | 3,100 |

Analytical and Bioanalytical Methodologies for Research on 2 Fluoro N Methylnicotinamide

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are fundamental for the unambiguous structural elucidation and characterization of 2-Fluoro-N-methylnicotinamide. While specific experimental data for this particular compound is not widely published, characterization would rely on standard techniques, with expected outcomes based on its molecular structure and data from analogous nicotinamide (B372718) derivatives. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise arrangement of atoms.

¹H-NMR: Would be used to identify the chemical environment of hydrogen atoms. The spectrum is expected to show distinct signals for the N-methyl protons, as well as for the protons on the pyridine (B92270) ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom.

¹³C-NMR: Provides information on the carbon skeleton. The spectrum would confirm the number of unique carbon atoms and their hybridization state. The carbon atom bonded to the fluorine would exhibit a characteristic large coupling constant (¹JCF).

¹⁹F-NMR: This technique is specifically used for fluorine-containing compounds and would show a single resonance for the fluorine atom at the C2 position, providing information about its electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features. researchgate.netchemicalbook.com Experimental and theoretical studies on the parent molecule, nicotinamide, provide a basis for assigning these vibrational frequencies. nih.govresearchgate.net

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. Electrospray ionization (ESI) is a common technique used for nicotinamide derivatives. nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments would offer further structural confirmation by breaking the molecule into predictable fragments. nih.gov

| Technique | Expected Observations for this compound | Reference Data from Analogues |

|---|---|---|

| ¹H-NMR | Signals for N-methyl group, and three aromatic protons on the pyridine ring with splitting patterns influenced by the fluorine atom. | N-Methylnicotinamide shows characteristic proton signals. |

| ¹³C-NMR | Signals for all unique carbons, including the carbonyl carbon, N-methyl carbon, and pyridine ring carbons. A large C-F coupling constant for the C2 carbon is expected. | ¹³C-NMR data is available for N-methylnicotinamide. chemicalbook.com |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1590 (N-H bend, amide II), ~1400-1100 (C-F stretch). | FT-IR spectra for nicotinamide show characteristic amide and pyridine ring vibrations. nih.govresearchgate.net |

| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated molecule (C₇H₈FN₂O⁺). | LC-MS/MS methods for N-methylnicotinamide show precursor to product ion transitions of m/z 137.1 → 94.1. nih.gov |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for the isolation of this compound after its synthesis and for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of nicotinamide derivatives. creative-proteomics.com

Purification: Preparative HPLC can be employed to isolate the compound with high purity.

Purity Assessment: Analytical HPLC, typically with UV detection, is used to determine the purity of a sample. kcl.ac.uk A pure sample should ideally show a single peak. The purity is often expressed as a percentage of the total peak area. For nicotinamide-related compounds, reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol. nih.govbevital.no

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.net For instance, a method developed for N-(hydroxymethyl)nicotinamide used silica (B1680970) gel plates with a chloroform-ethanol mobile phase. researchgate.net The spots are typically visualized under UV light.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 or similar | Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium (B1175870) formate) | UV-Vis (at ~260 nm), MS | Purification and high-resolution purity assessment. kcl.ac.ukbevital.no |

| HILIC | Silica, Amide | High organic content (e.g., Acetonitrile) with aqueous buffer | MS | Analysis of polar metabolites like N-methylnicotinamide. researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel F254 | Solvent mixtures (e.g., Chloroform/Ethanol) | UV light (254 nm) | Reaction monitoring and rapid purity checks. researchgate.net |

Quantitative Bioanalytical Assays for In Vitro Studies

To evaluate the biological effects of this compound in vitro, sensitive and accurate bioanalytical assays are required to quantify the compound and related biomarkers in various biological matrices.

Fluorimetric methods offer high sensitivity for the detection of nicotinamides. These assays often involve a chemical derivatization step to convert the non-fluorescent nicotinamide derivative into a highly fluorescent product. scholaris.ca For example, nicotinamide can be converted to a fluorescent derivative by reaction with methyl iodide, or through condensation with acetophenone (B1666503) in a basic solution followed by acidification. scholaris.camatec-conferences.orgnih.gov An on-line photochemical spectrofluorimetric method has also been proposed, where nicotinamide is converted into an intensely fluorescent compound upon UV irradiation. tandfonline.com Such approaches could be adapted for this compound, potentially offering a detection limit in the low ng/mL range.

HPLC-based methods are the gold standard for the precise quantification of small molecules in complex biological samples.

HPLC with Fluorescence Detection: This highly sensitive method combines the separation power of HPLC with the sensitivity of fluorescence detection. It typically requires a post-column or pre-column derivatization step to make the analyte fluorescent, as described above. matec-conferences.orgnih.gov This approach has been successfully used to measure N¹-methylnicotinamide in plasma and urine. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most specific, sensitive, and robust method for bioanalysis. creative-proteomics.com It does not require derivatization and can simultaneously measure the parent compound and its metabolites. bevital.no LC-MS/MS methods have been developed for the simultaneous determination of nicotinamide and N¹-methylnicotinamide in human serum, with linear ranges from 2.5 to 80.0 ng/mL for N¹-methylnicotinamide. nih.gov A similar method could be validated for this compound.

While a specific ELISA for this compound itself is unlikely to be commercially available, ELISAs are crucial for measuring relevant protein biomarkers that may be modulated by the compound's activity. biocompare.com For instance, if this compound is investigated as an inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to various diseases, an ELISA could be used to quantify NNMT levels in cell lysates or serum. aacrjournals.orgmdpi.com Similarly, ELISAs are available for other components of the NAD+ metabolic pathway, which could be altered by the presence of a nicotinamide analog. biocompare.com Nicotinamide itself has been studied as a potential biomarker for Alzheimer's disease, with its levels measured in plasma. nih.govresearchgate.net

Development of High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is essential for efficiently testing large numbers of compounds for a specific biological activity. If this compound is being explored for its interaction with a particular enzyme, an HTS assay would be developed to rapidly assess this activity. For enzymes in the nicotinamide pathway, several HTS formats have been established.

Fluorometric Assays: Many HTS assays for enzymes like NNMT or nicotinamide phosphoribosyltransferase (NAMPT) are based on fluorescence. tribioscience.comresearchgate.net For example, an NNMT inhibitor screening kit utilizes a coupled-enzyme reaction where the product of NNMT activity, S-adenosyl-L-homocysteine (SAH), is hydrolyzed to homocysteine, which is then detected by a thiol-specific fluorescent probe. tribioscience.com An inhibitor's presence would lead to a reduced fluorescent signal.

Colorimetric Assays: These assays produce a colored product that can be measured using a spectrophotometer. They have been developed for screening nicotinamidases, where the product (nicotinic acid) forms a colored complex with iron salts. nih.gov

Bioluminescent Assays: These are highly sensitive assays that use light-producing enzymatic reactions. For instance, assays to detect NAD(P)H involve a reductase enzyme that reduces a proluciferin substrate to luciferin (B1168401) in the presence of NAD(P)H, which is then used by luciferase to produce light. promega.com

Future Research Directions and Academic Translational Perspectives for 2 Fluoro N Methylnicotinamide

Exploration of Novel Biological Targets for Therapeutic Intervention

The initial step in realizing the therapeutic potential of 2-Fluoro-N-methylnicotinamide involves identifying its biological targets. While related nicotinamide (B372718) compounds are known to interact with enzymes like Nicotinamide N-methyltransferase (NNMT), which plays a role in metabolism and has been implicated in various diseases, the specific targets of the 2-fluoro substituted variant remain to be elucidated nih.govnih.gov.

Future research should focus on unbiased screening approaches to identify novel protein interactors. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and broad-panel enzymatic screening can be employed. Identifying the unique targets of this compound could open up new therapeutic strategies for diseases where these targets are dysregulated. For instance, NNMT is a validated target in conditions ranging from metabolic disorders to cancer nih.gov. Determining if this compound acts as an inhibitor or a substrate for NNMT or other methyltransferases would be a critical area of investigation nih.gov.

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Potency or Selectivity

Once primary biological targets are identified, the subsequent step involves the rational design and synthesis of next-generation derivatives to optimize its pharmacological profile. Structure-activity relationship (SAR) studies are central to this effort, aiming to improve potency, selectivity, and drug-like properties nih.govacs.org.

Synthetic chemistry efforts could explore modifications at various positions of the pyridine (B92270) ring and the N-methylamide group. For example, introducing different substituents on the pyridine ring could modulate binding affinity and specificity for the target protein. The synthesis of such derivatives can be achieved through established chemical routes, potentially adapted from methods used for other nicotinamide analogs which involve steps like condensation reactions nih.gov. The goal is to generate a library of compounds with a range of potencies and selectivities, which can then be tested in biological assays.

Table 1: Illustrative Design Strategy for Next-Generation Derivatives

| Modification Site | Proposed Substituent | Desired Outcome | Rationale |

|---|---|---|---|

| Pyridine Ring (C4-position) | Small alkyl groups, halogens | Enhance binding affinity | Explore steric and electronic effects on target interaction |

| Pyridine Ring (C5-position) | Electron-withdrawing groups | Improve selectivity | Reduce off-target effects by altering electronic distribution |

| Pyridine Ring (C6-position) | Amino or methylamine (B109427) groups | Increase potency | Based on SAR of related NNMT inhibitors nih.gov |

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the cellular and systemic effects of this compound, the integration of multi-omics technologies is essential. These approaches provide a global view of the molecular changes induced by the compound, helping to elucidate its mechanism of action and identify potential biomarkers of response or toxicity nih.govtechscience.com.

By treating cells or model organisms with the compound, researchers can perform transcriptomics (RNA-seq) to analyze changes in gene expression, proteomics to assess alterations in protein levels and post-translational modifications, and metabolomics to measure shifts in metabolic pathways nih.gov. Integrating these datasets can reveal the downstream signaling cascades and biological processes modulated by the compound, providing a deeper mechanistic insight than target-based assays alone techscience.com. For example, such studies could reveal if the compound affects pathways related to cellular energy, inflammation, or cell cycle progression nih.govimperial.ac.uk.

Application in Chemical Probe Development for Uncharacterized Pathways

A well-characterized, potent, and selective small molecule can serve as a chemical probe to investigate the function of its protein target in biological systems imperial.ac.uk. If this compound or an optimized derivative demonstrates high potency and selectivity for a specific, understudied target, it could be developed into a chemical probe.

The development of such a probe would require rigorous validation to ensure it acts on-target in cellular and in vivo models imperial.ac.uk. This involves demonstrating target engagement, often through techniques like cellular thermal shift assays (CETSA) or photoaffinity labeling. A validated chemical probe based on the this compound scaffold would be an invaluable tool for the broader research community to dissect novel biological pathways and validate new drug targets imperial.ac.uk. The use of related endogenous molecules like N-methylnicotinamide as probes for transporters such as MATE1 and MATE2-K highlights the potential for this class of compounds nih.govresearchgate.net.

Development of Advanced Computational Models for Structure-Based Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, developing advanced computational models can guide the rational design of next-generation derivatives with improved properties nih.gov.

Techniques such as molecular docking can predict how the compound and its analogs bind to the active site of a target protein, providing insights into key intermolecular interactions nih.govacs.org. Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, offering a more accurate prediction of binding stability. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of a series of derivatives with their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds nih.gov.

Table 2: Application of Computational Models in Derivative Design

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding poses of derivatives in the target's active site. | Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide design nih.gov. |

| Molecular Dynamics (MD) | Simulate the stability and conformational changes of the protein-ligand complex. | Assess the dynamic stability of binding and inform on resistance mutations. |

| QSAR | Correlate physicochemical properties with biological activity. | Predict the activity of new derivatives and prioritize synthesis nih.gov. |

Investigation of Structure-Kinetic Relationships

Beyond binding affinity (thermodynamics), the kinetics of the interaction between a drug and its target—specifically, the association (on-rate) and dissociation (off-rate) rates—can have a profound impact on its pharmacological effect. The investigation of structure-kinetic relationships (SKR) aims to understand how chemical modifications influence these kinetic parameters nih.gov.

For this compound and its derivatives, techniques like surface plasmon resonance (SPR) can be employed to measure the on- and off-rates of binding to its purified target protein nih.govresearchgate.net. A longer residence time (slower off-rate) at the target can lead to a more sustained biological effect in vivo. By systematically modifying the structure of the compound and measuring the resulting changes in binding kinetics, researchers can develop a deeper understanding of the SKR, enabling the design of molecules with optimized kinetic profiles for enhanced therapeutic efficacy nih.gov.

Potential for Agricultural or Industrial Applications (e.g., Plant Growth Regulation, Antimicrobial Agents)

The utility of novel chemical scaffolds is not limited to human therapeutics. Many classes of compounds exhibit properties that are valuable in agriculture and industry. Nicotinamide derivatives, for instance, have been investigated for their fungicidal activities nih.govmdpi.com.

Future research could screen this compound and its analogs for activity against common agricultural pathogens. Some nicotinamide derivatives have shown inhibitory effects on enzymes like succinate (B1194679) dehydrogenase (SDH) in fungi, a mechanism that could be explored for this compound class nih.gov. Additionally, given that some related compounds show antibacterial properties, screening against a panel of pathogenic bacteria could reveal potential applications as antimicrobial agents orientjchem.orgsemanticscholar.org. Other potential applications could include roles in plant growth regulation or as specialty chemicals, depending on the compound's unique physicochemical properties.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-N-methylnicotinamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, fluorination at the 2-position of nicotinamide derivatives can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. Reaction efficiency depends on temperature control (e.g., −20°C to room temperature), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Yield optimization may require iterative adjustment of reaction time and catalyst loading, as demonstrated in analogous nicotinamide syntheses .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., fluorine at C2, methyl group on the amide nitrogen).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] for CHFNO: 171.06 g/mol).

Cross-reference data with NIST’s spectral databases for validation .

Advanced Research Questions

Q. How can contradictory reports on the thermodynamic properties (e.g., melting point) of this compound be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To resolve these:

- Perform Differential Scanning Calorimetry (DSC) to measure melting points under controlled heating rates.

- Compare results with crystallographic data (if available) to identify polymorphs.

- Purify the compound via recrystallization (e.g., using ethanol/water mixtures) and repeat measurements. NIST’s thermodynamic datasets provide reliable benchmarks for validation .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model electron density maps and Fukui indices, identifying electrophilic sites. Molecular dynamics simulations can predict solvation effects and transition states. Pair computational results with experimental kinetic studies (e.g., monitoring reaction progress via F NMR) to validate predictions .

Q. How do researchers address inconsistencies in spectroscopic data (e.g., F NMR chemical shifts) across studies?

- Methodological Answer :

- Standardize solvent and temperature conditions, as F shifts are solvent-sensitive.

- Use internal references (e.g., CFCl at 0 ppm) for calibration.

- Cross-validate with computational NMR shift predictions (GIAO method) and literature data from authoritative sources like NIST .

Data Analysis and Literature Review

Q. What systematic approaches are recommended for reviewing conflicting biological activity data for this compound derivatives?

- Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized assay protocols). Use tools like Chemotion ELN or RADAR4Chem to aggregate datasets . Perform meta-analysis to quantify variability in IC values, accounting for factors like cell line differences or assay conditions. Resolve contradictions by prioritizing studies with rigorous controls and orthogonal validation (e.g., SPR binding assays vs. enzymatic activity tests) .

Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C, 60°C, and 80°C.

- Monitor degradation via HPLC at timed intervals (0, 7, 14, 30 days).

- Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions).

- Reference NFDI4Chem’s data management protocols for reproducible documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.